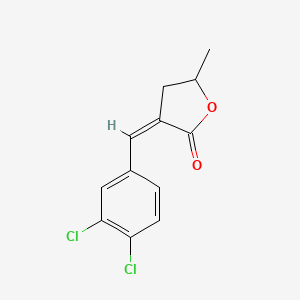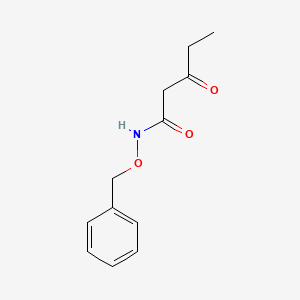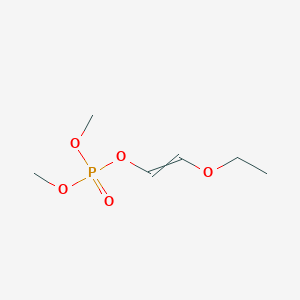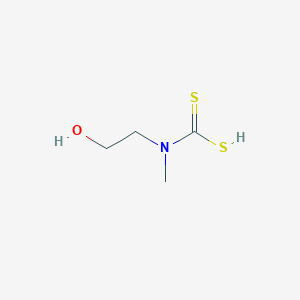
(2-Hydroxyethyl)methylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)methylcarbamodithioic acid is an organic compound with the molecular formula C4H9NOS2 It is characterized by the presence of a hydroxyethyl group, a methyl group, and a carbamodithioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)methylcarbamodithioic acid typically involves the reaction of methyl isothiocyanate with 2-aminoethanol. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HOCH2CH2NH2→CH3NHC(S)SCH2CH2OH
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)methylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioic acids.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)methylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)methylcarbamodithioic acid involves its interaction with biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the carbamodithioic acid moiety, which can undergo nucleophilic attack by thiol groups.
Comparación Con Compuestos Similares
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the methyl group.
Methylcarbamodithioic acid: Similar structure but lacks the hydroxyethyl group.
Uniqueness: (2-Hydroxyethyl)methylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
91308-51-9 |
|---|---|
Fórmula molecular |
C4H9NOS2 |
Peso molecular |
151.3 g/mol |
Nombre IUPAC |
2-hydroxyethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C4H9NOS2/c1-5(2-3-6)4(7)8/h6H,2-3H2,1H3,(H,7,8) |
Clave InChI |
QXOAYOGFDRZZMC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)
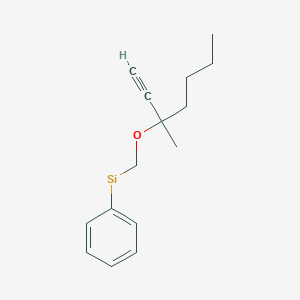
![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
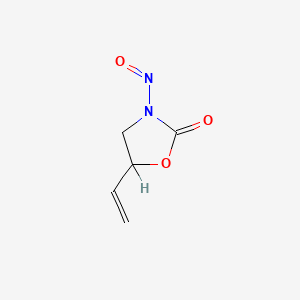

![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)

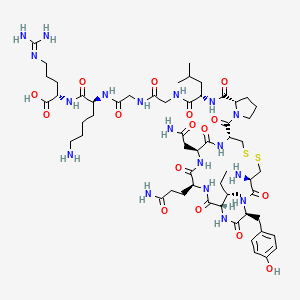
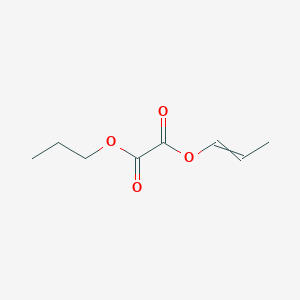
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
